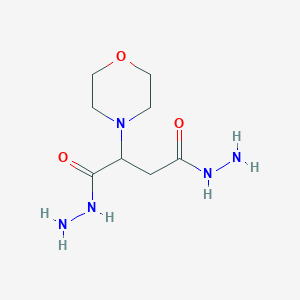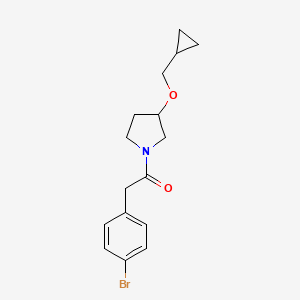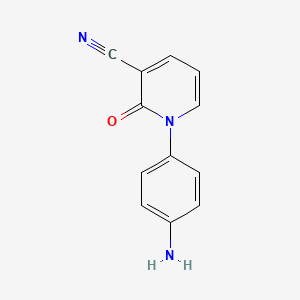
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)thiophene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)thiophene-3-carboxamide is a novel compound that has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and pharmacology. This compound comprises a thiophene carboxamide core attached to a phenethyl chain, which is further connected to a 3,4-dihydroisoquinoline moiety. The structural complexity of this compound hints at its potential for diverse biochemical interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)thiophene-3-carboxamide typically involves a multi-step process:
Thiophene-3-Carboxamide Formation: : Starting with thiophene-3-carboxylic acid, it is converted to the corresponding carboxamide through an amide formation reaction.
Phenethylamine Attachment:
Dihydroisoquinoline Synthesis: : The final step includes the synthesis of the 3,4-dihydroisoquinoline unit, which is attached to the phenethyl group.
Industrial Production Methods
Industrial production of this compound would likely scale up these synthetic routes with optimization for cost-effectiveness and yield. The use of robust catalytic systems and continuous flow chemistry could enhance production efficiency.
化学反应分析
Types of Reactions
This compound can undergo several chemical reactions:
Oxidation: : It can be oxidized, particularly at the 3,4-dihydroisoquinoline moiety, leading to the formation of an isoquinoline derivative.
Reduction: : The reduction of the carboxamide group can yield an amine.
Substitution Reactions: : Substitutions can occur at the thiophene ring or the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: : Reagents like m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: : LiAlH4 (lithium aluminum hydride) or NaBH4 (sodium borohydride) are typical reducing agents.
Substitution: : Halogenation reagents or organometallic reagents can be used under mild conditions to introduce new substituents.
Major Products Formed
Oxidation: : Isoquinoline derivatives.
Reduction: : Amine derivatives.
Substitution: : Varied functionalized thiophene or phenyl products, depending on the substituents introduced.
科学研究应用
This compound holds promise across various fields:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Medicine: : Investigated for its pharmacological properties, particularly in targeting specific receptors or enzymes.
Industry: : Utilized in material science for developing novel materials with specific properties.
作用机制
The mechanism of action of this compound depends on its specific interactions with molecular targets. For example, in pharmacology, it may interact with G-protein coupled receptors, inhibiting or activating specific signaling pathways. The 3,4-dihydroisoquinoline moiety is known to interact with various neurotransmitter receptors, potentially influencing neurological functions.
相似化合物的比较
Compared to other compounds with similar structures, N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)thiophene-3-carboxamide is unique due to the combination of its thiophene, phenethyl, and dihydroisoquinoline units.
Similar Compounds
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)thiophene-3-carboxamide: : Lacks the phenyl group.
N-(2-(4-(dimethylamino)phenyl)ethyl)thiophene-3-carboxamide: : Lacks the dihydroisoquinoline unit.
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-methylphenyl)ethyl)thiophene-3-carboxamide: : Similar structure with a methyl-substituted phenyl group.
This compound’s distinctiveness lies in its intricate combination of functional groups, making it a versatile scaffold for various scientific explorations.
属性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3OS/c1-26(2)22-9-7-19(8-10-22)23(15-25-24(28)21-12-14-29-17-21)27-13-11-18-5-3-4-6-20(18)16-27/h3-10,12,14,17,23H,11,13,15-16H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSROKDUEIQFSHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CSC=C2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2785888.png)
![5-((2-Chlorophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2785889.png)


![4-methyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}thiophene-2-carboxamide](/img/structure/B2785897.png)

![2-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}-3-[1-(TRIPHENYLMETHYL)IMIDAZOL-4-YL]PROPANOIC ACID](/img/structure/B2785902.png)





![2-(1H-1,3-benzodiazol-2-yl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2785909.png)

